molecular formula C6H5BrN2O3 B12849550 6-Bromo-3-methoxypyrazine-2-carboxylic acid

6-Bromo-3-methoxypyrazine-2-carboxylic acid

Cat. No.: B12849550
M. Wt: 233.02 g/mol
InChI Key: ZRMVZXITRZURBC-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxypyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom at position 6, a methoxy group at position 3, and a carboxylic acid at position 2. This configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its bromine atom serves as a reactive site for cross-coupling reactions, while the methoxy group enhances solubility and modulates electronic effects.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

6-bromo-3-methoxypyrazine-2-carboxylic acid

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-4(6(10)11)9-3(7)2-8-5/h2H,1H3,(H,10,11)

InChI Key

ZRMVZXITRZURBC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1C(=O)O)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 6-Amino-2-methylpyridine is a common starting material for related brominated pyridine derivatives, which can be converted into brominated pyrazine carboxylic acids through diazotization, bromination, and oxidation steps.
  • 3-Amino-2-pyrazinecarboxylic acid has been used as a precursor in multi-step syntheses involving hydroxylation, esterification, amination, nitration, reduction, and fluorination to access pyrazine derivatives.
  • Methyl 2,6-dichloropyridine-3-carboxylate and related esters have been employed for regioselective methoxylation and subsequent functional group transformations.

Bromination

Bromination at the 6-position is typically achieved by controlled addition of bromine or brominating agents such as phosphorus tribromide (PBr3) in the presence of suitable solvents and temperature control to avoid over-bromination or side reactions. For example, treatment of pyrazine derivatives with PBr3 followed by bromine addition at 30-50 °C yields brominated intermediates with high selectivity and yield.

Methoxylation

Methoxylation at the 3-position is commonly performed via nucleophilic aromatic substitution of halogenated precursors (e.g., chloro or fluoro substituents) with methoxide ions. This reaction is often carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures to achieve high regioselectivity. For instance, sodium methoxide treatment of methyl 2,6-dichloropyridine-3-carboxylate in THF or CH2Cl2 yields 2-methoxypyridine-3-carboxylate esters predominantly.

Carboxylic Acid Formation

The carboxylic acid group at the 2-position can be introduced or revealed by hydrolysis of ester intermediates under alkaline or acidic conditions. Esterification and subsequent hydrolysis steps are used to protect and then liberate the carboxyl group during multi-step syntheses.

A representative synthetic route to 6-Bromo-3-methoxypyrazine-2-carboxylic acid can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination PBr3 and Br2 in acetonitrile, 30-50 °C Selective bromination at 6-position
2 Methoxylation Sodium methoxide in THF or DMF, room temperature Nucleophilic substitution at 3-position
3 Esterification p-Toluenesulfonic acid catalyzed esterification with methanol, reflux 2-8 h Formation of methyl ester intermediate
4 Hydrolysis Acidic or basic hydrolysis to carboxylic acid Liberation of 2-carboxylic acid group
  • The use of p-toluenesulfonic acid as a catalyst in esterification offers advantages over mineral acids by reducing side reactions and simplifying purification, leading to high yield and purity of ester intermediates.
  • Bromination using PBr3 and bromine under controlled temperature conditions provides high regioselectivity and yield (~92%) with minimal over-bromination.
  • Methoxylation reactions show high regioselectivity (>97%) when conducted in DMF with sodium methoxide, favoring substitution at the 3-position of the pyrazine ring.
  • The overall synthetic route is amenable to scale-up for industrial production due to mild reaction conditions, commercially available starting materials, and straightforward purification steps.
Parameter Details Reference
Bromination agent PBr3 and Br2
Bromination temperature 30-50 °C
Methoxylation reagent Sodium methoxide
Methoxylation solvent THF, DMF
Esterification catalyst p-Toluenesulfonic acid
Esterification conditions Reflux with methanol, 2-8 hours
Hydrolysis conditions Acidic or basic aqueous media
Yield of bromination step ~92%
Regioselectivity of methoxylation >97%

The preparation of this compound involves a well-defined sequence of bromination, methoxylation, esterification, and hydrolysis steps. The use of selective reagents and catalysts such as PBr3, bromine, sodium methoxide, and p-toluenesulfonic acid enables high regioselectivity, yield, and purity. The synthetic routes are supported by detailed patent literature and peer-reviewed research, demonstrating their suitability for both laboratory-scale and industrial-scale production.

Scientific Research Applications

Organic Synthesis

6-Bromo-3-methoxypyrazine-2-carboxylic acid serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for functionalization through several chemical reactions, including:

  • Cross-Coupling Reactions : The compound can undergo Suzuki coupling, which is essential for forming carbon-carbon bonds. This reaction has been effectively utilized to produce highly functionalized pyrazine derivatives, demonstrating yields between 85% and 100% when coupled with boronic acids under appropriate conditions .

Medicinal Chemistry

The pyrazine core of this compound is associated with notable biological activities, making it a candidate for drug development. Research highlights include:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, modifications to the pyrazine structure can enhance its efficacy against resistant bacterial strains.
  • Potential Drug Candidates : The compound's ability to interact with specific biological targets suggests its potential as a scaffold in the development of new pharmaceuticals aimed at treating infections and other diseases.

Material Science

In material science, this compound has been explored for its properties in creating functional materials:

  • Polymer Additives : The compound's unique chemical structure allows it to be used as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Biological Studies

Research into the biological activities of this compound has revealed insights into its mechanisms of action:

  • Mechanism of Action : The compound interacts with bacterial cell membranes or metabolic pathways, potentially inhibiting growth or function through various biochemical pathways.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for heterocyclic compoundsHigh yields in cross-coupling reactions
Medicinal ChemistryDevelopment of antimicrobial agentsSignificant activity against bacteria
Material ScienceUse as an additive in polymersEnhances thermal stability
Biological StudiesInvestigates interactions with biological systemsInhibitory effects on bacterial growth

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated its effectiveness against multiple strains of bacteria, including Staphylococcus aureus. The modifications to the compound's structure were shown to enhance its binding affinity to bacterial enzymes, leading to increased antimicrobial efficacy.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis routes for this compound revealed that using transition metal catalysts significantly improved yields in cross-coupling reactions. This optimization not only reduced production costs but also increased the availability of this compound for further research.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

3-Amino-6-bromopyrazine-2-carboxylic acid (CAS 486424-37-7)
  • Structure: Replaces the methoxy group (OCH₃) at position 3 with an amino group (NH₂).
  • Molecular Formula : C₅H₄BrN₃O₂ vs. C₇H₅BrN₂O₃ (target compound).
  • Key Differences: The amino group increases hydrogen-bonding capacity, enhancing solubility in polar solvents . Higher reactivity in nucleophilic substitution due to NH₂’s electron-donating nature compared to OCH₃.
  • Applications : Used in bioactive molecule synthesis, particularly in kinase inhibitors .
Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS 1211518-61-4)
  • Structure : Features a methyl ester (COOCH₃) instead of a carboxylic acid (COOH) and a methyl group (CH₃) at position 4.
  • Key Differences: The ester group improves lipophilicity, making it preferable for reactions requiring non-polar conditions .
  • Applications : Key intermediate in agrochemicals and flavor synthesis due to its stability .

Positional Isomerism

5-Bromo-3-methoxypyrazin-2-amine (CAS 14399-37-2)
  • Structure : Bromine at position 5 instead of 6, with an amine (NH₂) at position 2.
  • Key Differences :
    • Altered dipole moment due to bromine placement, affecting binding affinity in biological targets .
    • The amine group enables conjugation with carbonyl compounds, unlike the carboxylic acid in the target.
  • Applications : Investigated as a kinase inhibitor scaffold .

Heterocycle Variations

6-Bromo-3-pyridazinecarboxylic acid (CAS 65202-51-9)
  • Structure : Pyridazine ring (two adjacent nitrogen atoms) vs. pyrazine (two para nitrogen atoms).
  • Key Differences :
    • Pyridazine’s reduced symmetry increases reactivity in electrophilic aromatic substitution .
    • Lower thermal stability compared to pyrazine derivatives.
  • Applications: Explored in heterocyclic chemistry for novel catalyst designs .
3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS 929000-66-8)
  • Structure : Pyridine core (one nitrogen) with bromine and chlorine substituents.
  • Key Differences :
    • Halogen diversity (Br and Cl) enhances electrophilic substitution versatility .
    • Pyridine’s lower basicity compared to pyrazine influences solubility in acidic media.
  • Applications : Pharmaceutical intermediate for antitumor agents .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Applications
6-Bromo-3-methoxypyrazine-2-carboxylic acid Not Provided C₇H₅BrN₂O₃ Br (6), OCH₃ (3) COOH (2) Pharmaceutical intermediate
3-Amino-6-bromopyrazine-2-carboxylic acid 486424-37-7 C₅H₄BrN₃O₂ Br (6), NH₂ (3) COOH (2) Bioactive molecule synthesis
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 1211518-61-4 C₈H₇BrN₂O₂ Br (3), CH₃ (6) COOCH₃ (2) Agrochemicals, flavors
5-Bromo-3-methoxypyrazin-2-amine 14399-37-2 C₅H₆BrN₃O Br (5), OCH₃ (3) NH₂ (2) Kinase inhibitor research
6-Bromo-3-pyridazinecarboxylic acid 65202-51-9 C₅H₃BrN₂O₂ Br (6) COOH (3) Heterocyclic chemistry studies

Research Findings and Industrial Relevance

  • Pharmaceuticals : The target compound’s carboxylic acid group enables salt formation, improving bioavailability in drug formulations. Its bromine atom facilitates Suzuki-Miyaura couplings for aryl-aryl bond formation .
  • Agrochemicals : Analogs like Methyl 3-bromo-6-methylpyrazine-2-carboxylate are prioritized for their stability in pesticidal formulations .
  • Limitations : Direct comparative studies are scarce, and inferences are drawn from structural analogs. The absence of the target’s CAS in evidence limits specificity.

Biological Activity

6-Bromo-3-methoxypyrazine-2-carboxylic acid (6-Br-3-MeO-Pyrazine) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article synthesizes available data on its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships.

  • Molecular Formula : C7H7BrN2O3
  • Molecular Weight : 247.05 g/mol
  • CAS Number : 259794-06-4

Biological Activity Overview

The biological activity of 6-Br-3-MeO-Pyrazine has been primarily evaluated through its effects against various microbial strains, particularly Mycobacterium tuberculosis. Its structure suggests potential lipophilicity and interaction with biological membranes, which may enhance its antimicrobial properties.

Antimycobacterial Activity

Research indicates that 6-Br-3-MeO-Pyrazine exhibits significant antitubercular activity. In vitro studies have demonstrated varying degrees of inhibition against Mycobacterium tuberculosis, with some derivatives showing up to 72% inhibition at specific concentrations.

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

CompoundMIC (μg/mL)% InhibitionLog P
6-Br-3-MeO-PyrazineTBDTBDTBD
5-tert-butyl-6-chloropyrazine-2-carboxylic acid>6.2572%6.85
3,5-Bromo-4-hydroxyphenyl derivativesTBD54-72%TBD

Note: Specific values for 6-Br-3-MeO-Pyrazine are yet to be determined (TBD) in the literature.

Antibacterial Activity

In addition to its antitubercular properties, 6-Br-3-MeO-Pyrazine has been assessed for antibacterial activity against various Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate efficacy, particularly against Staphylococcus aureus and other clinically relevant strains.

Table 2: Antibacterial Activity Against Selected Strains

Bacterial StrainMIC (μg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Mycobacterium smegmatisTBD

The mechanism by which 6-Br-3-MeO-Pyrazine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity due to its lipophilic nature. Molecular docking studies suggest potential interactions with key enzymes in the bacterial metabolic pathways.

Case Studies

Recent studies have highlighted the effectiveness of pyrazine derivatives in combating resistant strains of Mycobacterium tuberculosis. For instance, compounds similar to 6-Br-3-MeO-Pyrazine have been shown to inhibit the enoyl-acyl carrier protein reductase enzyme, a crucial target in mycobacterial metabolism.

Notable Findings:

  • Inhibition Rates : Compounds with similar structures have demonstrated inhibition rates between 54% and 72% against Mycobacterium tuberculosis H37Rv.
  • Cytotoxicity : The cytotoxic effects on human cell lines have been minimal, suggesting a favorable therapeutic index for further development.

Q & A

Q. What are the key considerations for optimizing bromination in the synthesis of 6-bromo-3-methoxypyrazine-2-carboxylic acid?

Bromination of pyrazine derivatives requires careful control of reaction conditions to achieve regioselectivity. For example, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C followed by gradual warming to room temperature can minimize side reactions like over-bromination or ring degradation . The electron-donating methoxy group at position 3 directs bromination to position 6 due to its ortho/para-directing effects. Reaction monitoring via TLC or HPLC is critical to confirm completion and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity. LC-MS can detect trace impurities (e.g., de-brominated byproducts) .
  • Structure : 1H^1H- and 13C^{13}C-NMR are essential. The methoxy group typically resonates at ~3.9 ppm (singlet), while the carboxylic acid proton may appear as a broad peak at ~13 ppm. X-ray crystallography (if crystals are obtainable) can resolve tautomeric ambiguities caused by hydrogen bonding .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Acid-base extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO3_3) and precipitation upon acidification.
  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexanes (3:7 to 1:1) or reverse-phase C18 columns for polar impurities .
  • Recrystallization : Ethanol/water mixtures often yield high-purity crystals, with typical mp ranges of 155–160°C .

Advanced Research Questions

Q. How does the methoxy substituent influence the reactivity of pyrazine-2-carboxylic acid derivatives in cross-coupling reactions?

The methoxy group at position 3 stabilizes intermediates via resonance but can sterically hinder coupling at position 5. For Suzuki-Miyaura reactions, Pd(dppf)Cl2_2 catalysts in THF/water (3:1) at 80°C achieve moderate yields (~60–70%). Competing protodeboronation or homocoupling may occur if the boronic acid partner is electron-deficient .

Q. What experimental strategies resolve contradictory NMR data arising from tautomerism in this compound?

Tautomerism between the carboxylic acid and its deprotonated form can cause peak splitting or shifts. Strategies include:

  • Deuterated solvents : Use DMSO-d6_6 to stabilize the carboxylic acid form.
  • Variable-temperature NMR : Cooling to –20°C slows proton exchange, sharpening peaks.
  • Derivatization : Methyl ester formation (e.g., using CH3_3I/K2_2CO3_3 in DMF) simplifies spectra by eliminating tautomerism .

Q. How do steric and electronic effects impact the antimicrobial activity of this compound derivatives?

Substituent positioning alters bacterial target binding. For example:

  • Methoxy group : Enhances lipophilicity, improving membrane penetration but may reduce hydrogen bonding with enzyme active sites.
  • Bromine : Increases steric bulk, potentially disrupting protein-ligand interactions. SAR studies on pyrazine analogs show that replacing Br with smaller halogens (Cl, F) can boost activity against Mycobacterium tuberculosis by ~30% .

Q. What mechanistic insights explain low yields in the synthesis of this compound via direct bromination?

Competing pathways include:

  • Ring-opening : Harsh conditions (excess Br2_2, high temps) degrade the pyrazine ring.
  • Di-bromination : Over-bromination at position 5 can occur if NBS is not stoichiometrically controlled. Mitigation: Use milder brominating agents (e.g., CuBr2_2) or protective groups (e.g., methyl ester) to block reactive sites .

Methodological Notes

  • Contradiction Handling : Discrepancies in reaction yields may stem from trace metal impurities (e.g., Fe3+^{3+}) catalyzing side reactions. Chelating agents (EDTA) or ultrapure solvents can mitigate this .
  • Advanced Characterization : High-resolution mass spectrometry (HRMS) and 15N^{15}N-NMR are recommended for confirming molecular formulas and nitrogen environments .

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